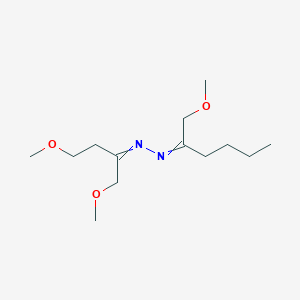
L-Aspartic acid, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, monohydrate is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly found in animals and plants, particularly in sugar cane and sugar beets. This compound is involved in various metabolic pathways and serves as a neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Aspartic acid can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. The hydrolysis of protein for extraction methods produces an abundance of amino acids from which L-Aspartic acid must be separated .
Industrial Production Methods
Industrial production of L-Aspartic acid often involves fermentation processes using microorganisms. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid undergoes various chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from L-Aspartic acid to an alpha-keto acid, forming oxaloacetate and a new amino acid.
Decarboxylation: L-Aspartic acid can be decarboxylated to form beta-alanine.
Amidation: This reaction converts L-Aspartic acid to asparagine.
Common Reagents and Conditions
Transamination: Requires an aminotransferase enzyme and an alpha-keto acid.
Decarboxylation: Typically occurs under acidic conditions with the presence of a decarboxylase enzyme.
Amidation: Involves asparagine synthetase and ammonia.
Major Products
Oxaloacetate: Formed during transamination.
Beta-alanine: Result of decarboxylation.
Asparagine: Product of amidation.
Scientific Research Applications
L-Aspartic acid, monohydrate has a wide range of applications in scientific research:
Mechanism of Action
L-Aspartic acid exerts its effects through several mechanisms:
Neurotransmission: Acts as a neurotransmitter in the central nervous system, facilitating synaptic transmission.
Energy Production: Participates in the Krebs cycle, promoting the production of ATP.
Protein Synthesis: Serves as a precursor for the synthesis of proteins and other biomolecules.
Comparison with Similar Compounds
L-Aspartic acid is often compared with other amino acids such as:
L-Glutamic acid: Similar in structure but has an additional carboxyl group, making it more acidic.
L-Asparagine: An amide derivative of L-Aspartic acid, involved in protein synthesis and metabolism.
L-Glutamine: Similar in function but primarily involved in nitrogen metabolism and immune function.
L-Aspartic acid is unique due to its role in both neurotransmission and energy production, making it a versatile compound in various biological processes .
Properties
CAS No. |
5864-24-4 |
|---|---|
Molecular Formula |
C20H19N5O6 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19N5O6/c21-20-24-14-6-1-10(7-13(14)18(29)25-20)9-22-12-4-2-11(3-5-12)17(28)23-15(19(30)31)8-16(26)27/h1-7,15,22H,8-9H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,24,25,29) |
InChI Key |
NYOFFAWISINROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)




![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)


![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)

